Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones are a class of heterocyclic compounds characterized by a fused ring system comprising a pyrido, thieno, and pyrimidine rings. These compounds often bear various substituents, significantly impacting their chemical and biological properties. Substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones are subject to extensive research for their potential applications in medicinal chemistry due to their diverse biological activities. [, , , , , , , ]
A common synthetic approach involves a multi-step process starting from simple precursors like chalcones, malononitrile, and alkyl halides. [] These precursors undergo condensation reactions, followed by cyclization and aromatization, to form the desired pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one core. The specific reaction conditions and reagents used can vary depending on the desired substituents on the core structure.
For example, Kostenko et al. [, ] describe the synthesis of 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones starting from acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and hydrazine hydrate.
The synthesis of fluorine-containing heterocycles, particularly thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group, is discussed by Abdel-Wahab et al. [] They utilized ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate as a starting material, which underwent a series of reactions, including condensation, cyclization, and rearrangement, to yield various pyridothienopyrimidine derivatives.
For example, Ovsjanykova et al. [] investigated the anti-diabetic activity of a related compound, 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one. They attributed the observed protective effects against diabetes to the presence of the methoxy group in the ortho position of the phenyl moiety, which might disrupt the planarity of the molecule.
In another study, [] a small molecule, 2-(2,4-dimethoxy-3-methylphenyl)-7-(thiophen-2-yl)-9-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one (DMT), was found to suppress hepatic glucose production and reduce mRNA levels of gluconeogenic genes. The mechanism of action of DMT involved regulating the Gαq/phospholipase C (PLC)/inositol-1,4,5-triphosphate receptor (IP3R)-mediated calcium (Ca2+)/calmodulin (CaM)/phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/protein kinase B (AKT)/forkhead box protein O1 (FOXO1) signaling pathway.
CAS No.: 32904-22-6
CAS No.: 73232-52-7
CAS No.: 26532-22-9
CAS No.:
CAS No.: